molecular formula C7H8N4O2S B2512495 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid CAS No. 933691-30-6

3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid

Cat. No.: B2512495
CAS No.: 933691-30-6
M. Wt: 212.23
InChI Key: PWSBCFMKNBKXDH-UHFFFAOYSA-N
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Description

3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Biochemical Analysis

Biochemical Properties

3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid can interact with proteins involved in cell signaling pathways, further influencing biochemical processes .

Cellular Effects

The effects of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in apoptosis, cell proliferation, and differentiation. Moreover, 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to the active sites of enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit carbonic anhydrase by forming hydrogen bonds with the enzyme’s active site residues, thereby preventing the enzyme from catalyzing its substrate . Additionally, 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, the compound can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .

Subcellular Localization

The subcellular localization of 3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, the compound’s localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the triazole ring on the thiadiazole scaffold. The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid has several scientific research applications:

Properties

IUPAC Name

3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(14-7)2-3-6(12)13/h2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSBCFMKNBKXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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